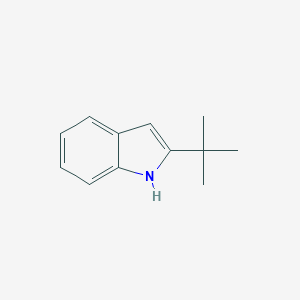

2-tert-Butyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPGIDWFLXGCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344060 | |

| Record name | 2-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-65-8 | |

| Record name | 2-(1,1-Dimethylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-tert-butyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the necessary starting materials, reaction conditions, and experimental protocols for three major synthetic pathways: the Madelung-type synthesis, the Fischer indole synthesis, and a palladium-catalyzed cyclization route. Quantitative data is summarized for comparison, and reaction mechanisms and workflows are visualized to facilitate understanding and implementation in a research and development setting.

Madelung-Type Synthesis via Intramolecular Cyclization

This synthetic approach involves the preparation of an N-acylated o-toluidine derivative, which then undergoes an intramolecular cyclization facilitated by a strong base to form the indole ring. This method is particularly effective for producing 2-substituted indoles and has been reported with high yields for this compound.

Starting Materials

-

o-Toluidine

-

Pivaloyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other aprotic solvent for acylation

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF) and Hexane for cyclization

Experimental Protocols

Step 1: Synthesis of N-(o-Tolyl)pivalamide

A detailed protocol for the N-acylation of o-toluidine with pivaloyl chloride has been established.[1]

-

In a round-bottom flask, dissolve o-toluidine (1.0 eq.) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(o-tolyl)pivalamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The cyclization of the amide intermediate is achieved using a strong base.

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-(o-tolyl)pivalamide (1.0 eq.) in anhydrous Tetrahydrofuran (THF).

-

Cool the solution in a water bath.

-

Add n-butyllithium (2.5 M in hexane, 3.0 eq.) dropwise to the solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo to afford this compound.

Data Presentation

| Synthesis Step | Starting Materials | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Step 1: Amide Formation | o-Toluidine, Pivaloyl chloride | Triethylamine, Dichloromethane (DCM) | 0 to RT | 0.5 | 83 |

| Step 2: Indole Cyclization | N-(o-Tolyl)pivalamide | n-Butyllithium, THF, Hexane | 20 | Overnight | 95 |

Visualization

Caption: Experimental workflow for the Madelung-type synthesis.

Caption: Reaction mechanism for the Madelung-type cyclization.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and elimination of ammonia.[2][3]

Starting Materials

-

Phenylhydrazine

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Acid catalyst (e.g., Zinc chloride (ZnCl₂), Polyphosphoric acid (PPA), or Acetic Acid)

-

Solvent (e.g., Acetic acid, Ethanol, or Toluene)

Experimental Protocol (Generalized)

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and pivalaldehyde (1.0 eq.) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours to form the pivalaldehyde phenylhydrazone. This intermediate may be isolated or used directly in the next step.

-

Cyclization: Add the acid catalyst (e.g., ZnCl₂ (1.2 eq.) or a catalytic amount of a Brønsted acid) to the hydrazone mixture.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent, typically 80-140 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

| Synthesis Step | Starting Materials | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| One-Pot Synthesis | Phenylhydrazine, Pivalaldehyde | Acid Catalyst (e.g., ZnCl₂, PPA), Solvent (e.g., Acetic Acid) | Reflux | Variable | Not Specified |

Visualization

Caption: Reaction mechanism for the Fischer indole synthesis.

Palladium-Catalyzed Synthesis via Sonogashira Coupling and Cyclization

Modern cross-coupling methods provide an alternative route to indoles. This pathway involves a Sonogashira coupling to create a 2-alkynylaniline intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization.[4][5]

Starting Materials

-

2-Iodoaniline (or other 2-haloaniline)

-

3,3-Dimethyl-1-butyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI) for Sonogashira coupling

-

Base (e.g., Triethylamine (Et₃N), DBU)

-

Solvent (e.g., THF, DMF)

Experimental Protocols (Generalized)

Step 1: Synthesis of 2-(3,3-dimethylbut-1-yn-1-yl)aniline (Sonogashira Coupling)

This generalized protocol is based on standard Sonogashira conditions.[6]

-

To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Add an anhydrous, degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add 3,3-dimethyl-1-butyne (1.2 eq.) to the mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-alkynylaniline intermediate.

Step 2: Palladium-Catalyzed Cyclization

This generalized protocol is based on known cyclizations of 2-alkynylanilines.[4]

-

In a Schlenk tube under an inert atmosphere, dissolve the 2-(3,3-dimethylbut-1-yn-1-yl)aniline (1.0 eq.) in a suitable solvent (e.g., DMF or Toluene).

-

Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%).

-

Heat the reaction mixture (typically 80-120 °C).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Data Presentation

| Synthesis Step | Starting Materials | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Step 1: Sonogashira Coupling | 2-Iodoaniline, 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 25-60 | 2-24 | Not Specified |

| Step 2: Indole Cyclization | 2-(3,3-dimethylbut-1-yn-1-yl)aniline | Pd(OAc)₂, DMF | 80-120 | 4-12 | Not Specified |

Visualization

Caption: Experimental workflow for the Pd-catalyzed synthesis.

Caption: Plausible mechanism for Pd-catalyzed indole cyclization.

References

Spectroscopic Characterization of 2-tert-Butyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-tert-Butyl-1H-indole. The document is designed to assist researchers, scientists, and professionals in drug development in understanding and applying the spectroscopic data and methodologies for the identification and analysis of this compound. This guide collates available spectral data, outlines detailed experimental protocols for key analytical techniques, and presents a logical workflow for the spectroscopic characterization process.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₅N | PubChem[1] |

| Molecular Weight | 173.25 g/mol | PubChem[1] |

| Ionization Mode | Electron Ionization (EI) | PubChem[1] |

| Major Fragments (m/z) | 158.1, 173.1, 159.1, 118.1, 115.1 | PubChem[1] |

Table 1: Summary of key mass spectrometry data for this compound, including its molecular formula, molecular weight, the ionization technique used, and the major fragments observed with their mass-to-charge ratios (m/z).

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound [1]

| m/z | Relative Intensity (%) |

| 158 | 99.99 |

| 159 | 12.80 |

| 174 | 6.30 |

| 118 | 6.00 |

| 115 | 5.60 |

Table 2: Detailed GC-MS fragmentation data for this compound, showing the mass-to-charge ratio (m/z) of fragments and their relative intensities.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | br s | 1H | N-H |

| ~ 7.5 - 7.6 | d | 1H | Ar-H |

| ~ 7.0 - 7.2 | m | 2H | Ar-H |

| ~ 6.9 - 7.0 | m | 1H | Ar-H |

| ~ 6.2 - 6.3 | s | 1H | C3-H |

| ~ 1.4 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹H NMR spectral data for this compound. The chemical shifts, multiplicities, integration, and assignments are based on typical values for similar indole derivatives.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C2 |

| ~ 136 | C7a |

| ~ 128 | C3a |

| ~ 121 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 119 | Ar-CH |

| ~ 110 | Ar-CH |

| ~ 100 | C3 |

| ~ 32 | -C(CH₃)₃ |

| ~ 30 | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR spectral data for this compound. The assignments are based on the expected chemical shifts for the carbon atoms in the molecule. A referenced ¹³C NMR spectrum can be found in J. Org. Chem. 1976, 41, 633, by M. K. Eberle.[1]

Table 5: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, sharp | N-H stretch |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2960-2870 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1365 | Strong | t-Butyl C-H bend (umbrella) |

| ~ 740 | Strong | Ortho-disubstituted benzene C-H bend |

Table 5: Predicted Fourier-Transform Infrared (FT-IR) spectral data for this compound. The table lists the expected absorption bands, their intensities, and the corresponding vibrational assignments.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard procedures for the analysis of indole derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Instrument: 400 or 500 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Referencing: Calibrate the spectrum using the residual solvent peak or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3. ¹³C NMR Data Acquisition:

-

Instrument: 100 or 125 MHz NMR Spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition:

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved before injection.

2. GC-MS Data Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

General workflow for the synthesis and spectroscopic characterization of this compound.

Logical relationship between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-tert-Butyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-tert-Butyl-1H-indole. This document details the chemical shifts and provides established experimental protocols for data acquisition, serving as a crucial resource for the structural elucidation and characterization of this compound in research and drug development.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring an indole scaffold substituted with a tert-butyl group at the C2 position. The indole ring is a prevalent core in numerous biologically active compounds and pharmaceuticals. The presence of the sterically bulky tert-butyl group at the 2-position significantly influences the electronic environment and, consequently, the NMR spectral characteristics of the molecule. Accurate NMR data is paramount for confirming the identity, purity, and structure of this compound and its derivatives in synthetic and medicinal chemistry applications.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is presented for the compound dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity |

| H1 (N-H) | ~7.8 (broad singlet) | bs |

| H3 | 6.25 | Doublet of doublets |

| H4 | 7.55 | Doublet |

| H5 | 7.05 | Triplet of doublets |

| H6 | 7.09 | Triplet of doublets |

| H7 | 7.27 | Doublet |

| -C(CH₃)₃ | 1.39 | Singlet |

Table 2: ¹³C NMR Chemical Shifts of this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) |

| C2 | 145.9 |

| C3 | 99.4 |

| C3a | 128.9 |

| C4 | 121.1 |

| C5 | 119.8 |

| C6 | 119.5 |

| C7 | 110.2 |

| C7a | 135.9 |

| -C (CH₃)₃ | 31.8 |

| -C(CH₃ )₃ | 30.6 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR spectra. The following are typical procedures for the NMR analysis of indole derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Data Acquisition

A standard ¹H NMR spectrum can be acquired using a 400 or 500 MHz spectrometer with the following typical parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition

For the ¹³C NMR experiment, the same sample can be used. The following are common parameters for a proton-decoupled ¹³C NMR experiment:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Number of Scans (NS): 256 to 1024 scans or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

-

Temperature: 298 K (25 °C).

Data Processing and Referencing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption line shapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration and Analysis: Integrate all signals to determine the relative number of protons and assign the signals based on their chemical shifts, multiplicities, and coupling constants.

Molecular Structure and NMR Assignment

The structural formula of this compound with the IUPAC numbering scheme is presented below. This numbering is used for the assignment of the NMR signals in the data tables.

Caption: Structure of this compound with atom numbering.

Logical Workflow for NMR Analysis

The process of NMR analysis for a compound like this compound follows a logical progression from sample preparation to final data interpretation.

Caption: General workflow for NMR analysis of this compound.

Mass Spectrometry Analysis of 2-tert-Butyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-tert-Butyl-1H-indole, a significant heterocyclic compound. This document details its electron ionization (EI) mass spectrum, proposes a primary fragmentation pathway, and outlines a standard experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) of key ions and their relative intensities, are summarized in the table below. This data is crucial for the identification and quantification of the compound in various matrices.

| Ion Description | m/z Ratio | Relative Intensity (%) |

| Molecular Ion [M]⁺• | 173 | ~13% |

| [M-CH₃]⁺ | 158 | 100% (Base Peak) |

| [M-CH₃-HCN]⁺ | 131 | ~6% |

| [M-C₄H₉]⁺ | 116 | ~6% |

| C₉H₇⁺ | 115 | ~6% |

Data sourced from publicly available spectral databases.[1][2]

Proposed Fragmentation Pathway

Under electron ionization, this compound undergoes characteristic fragmentation. The primary pathway is initiated by the loss of a methyl radical from the tert-butyl group, leading to the formation of a stable, resonance-stabilized cation, which is observed as the base peak at m/z 158. Subsequent fragmentations are less prominent but provide additional structural confirmation.

References

Crystal Structure of 2-tert-Butyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-tert-butyl-1H-indole scaffold is a significant structural motif in medicinal chemistry, offering a unique combination of steric bulk and electronic properties that can be exploited for the rational design of novel therapeutic agents. An in-depth understanding of the three-dimensional arrangement of these molecules is paramount for predicting their interactions with biological targets and for guiding synthetic efforts. This technical guide provides a detailed overview of the crystal structure of selected this compound derivatives, presenting key crystallographic data, experimental protocols for their synthesis and characterization, and a generalized workflow for their structural elucidation.

Crystallographic Data of Selected this compound Derivatives

The following table summarizes the crystallographic data for two representative this compound derivatives, providing a basis for structural comparison and further computational studies.

| Compound Name | tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate [1] | tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

| Chemical Formula | C₂₆H₂₄N₂O₂ | C₁₉H₂₅BClNO₄ |

| Molecular Weight | 400.48 g/mol | 377.67 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.949(6) Åb = 9.930(5) Åc = 20.125(13) Åα = 90°β = 98.51(3)°γ = 90° | a = 6.965(3) Åb = 14.239(6) Åc = 20.578(8) Åα = 90°β = 90°γ = 90° |

| Volume (V) | 2164(2) ų | 2039.4(14) ų |

| Z (Molecules per unit cell) | 4 | 4 |

| Calculated Density (Dx) | 1.229 Mg/m³ | 1.229 Mg/m³ |

| Radiation Type | MoKα | MoKα |

| Temperature (K) | 296(2) | 293(2) |

| Final R indices [I > 2σ(I)] | R_gt(F) = 0.0465 | R₁ = 0.0453 |

| R indices (all data) | wR_ref(F²) = 0.1260 | wR₂ = 0.1187 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the featured compounds.

Synthesis and Crystallization

1. tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate

-

Synthesis: This compound was isolated as an intermediate in the preparation of tert-butyl 6-phenyl-7H-indolo[2,3-c]quinoline-7-carboxylate. The synthesis involves a Pictet-Spengler condensation reaction between an arylethylamine and an aldehyde or ketone.[2]

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained. A selected crystal was mounted on a glass fiber with epoxy glue for data collection.[2]

2. tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

-

Synthesis: The synthesis of this indole derivative is achieved through a three-step substitution reaction.[3]

-

Crystallization: Single crystals were obtained by the solvent evaporation method.[3]

X-ray Diffraction Data Collection and Structure Refinement

1. tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate [2]

-

Data Collection: X-ray diffraction data were collected on a Bruker D8 VENTURE Photon II diffractometer.

-

Data Processing: The collected data were processed using the Bruker AXS Crystal Structure Analysis Package.

-

Structure Solution and Refinement: The crystal structure was solved using SHELXS-97 and refined with SHELXL-2016/6. Molecular graphics were generated using Bruker SHELXTL.

2. tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate [3]

-

Data Collection: X-ray diffraction data were collected to determine the crystal structure.

-

Structure Analysis: The structure of the target compound was confirmed by X-ray crystallography and compared with molecular crystal structure determined by density functional theory (DFT).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural elucidation of this compound derivatives, from starting materials to the final crystal structure analysis.

Caption: Generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.

Biological Significance and Future Directions

While the broader class of indole derivatives is well-known for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, the specific biological roles of the detailed compounds are still under investigation. The availability of their precise crystal structures provides a critical foundation for future research. These structures can be used for in silico screening against various biological targets, aiding in the identification of potential therapeutic applications. Furthermore, the detailed structural information can guide the synthesis of new analogues with improved potency and selectivity, accelerating the drug discovery process. The continuous exploration of the crystal structures of novel this compound derivatives will undoubtedly contribute to the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility of 2-tert-Butyl-1H-indole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-Butyl-1H-indole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a standardized experimental protocol for the accurate determination of its solubility in a range of common organic solvents. The methodologies detailed herein are based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and various research applications.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. The physicochemical properties of substituted indoles, such as solubility, are fundamental to their application in organic synthesis, medicinal chemistry, and materials science. Solubility in various organic solvents dictates the choice of reaction media, purification methods, and formulation strategies.

Despite its relevance, a thorough search of scientific databases and chemical literature reveals a lack of specific quantitative solubility data for this compound. This guide addresses this information gap by providing a detailed, best-practice experimental protocol for determining the equilibrium solubility of this compound.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. The molecule possesses a nonpolar tert-butyl group and an aromatic indole ring system, along with a polar N-H group capable of hydrogen bonding.

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: such as acetone, ethyl acetate, dichloromethane, and chloroform, which can engage in dipole-dipole interactions and dissolve both polar and nonpolar moieties.

-

Polar Protic Solvents: such as ethanol and methanol, due to the potential for hydrogen bonding with the indole N-H group.

-

-

Moderate to Good Solubility is Expected in:

-

Aromatic Solvents: like toluene, owing to pi-pi stacking interactions with the indole ring.

-

-

Low Solubility is Expected in:

-

Nonpolar Aliphatic Solvents: such as hexane, where the polar N-H group would hinder dissolution.

-

-

High Solubility is also Anticipated in:

-

Highly Polar Aprotic Solvents: like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent solubilizing agents for a wide range of organic compounds.

-

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined |

| Chloroform | Polar Aprotic | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined |

| Toluene | Nonpolar (Aromatic) | Data to be determined | Data to be determined |

| Hexane | Nonpolar (Aliphatic) | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following section details a robust and reliable methodology for the experimental determination of the solubility of this compound in various organic solvents. The protocol is based on the "shake-flask" method, which is considered the gold standard for measuring equilibrium solubility.[1]

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis) or a UV/Vis spectrophotometer

Caption: Workflow for the determination of this compound solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A key aspect of this method is to ensure that undissolved solid remains at the end of the equilibration period.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C).[2]

-

The equilibration time should be sufficient to ensure that a true equilibrium is reached. A period of 24 to 48 hours is generally recommended.[1][2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should be constant.[2]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter that is chemically compatible with the solvent.[3][4] This step is crucial to avoid artificially high solubility readings.

-

-

Concentration Analysis:

-

Method A: High-Performance Liquid Chromatography (HPLC) [3][4]

-

Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standards into the HPLC system and record the peak areas.

-

Plot a graph of peak area versus concentration to generate the calibration curve.

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Method B: UV/Vis Spectroscopy [5][6][7]

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Dilute the filtered saturated solution appropriately and measure its absorbance at λmax.

-

Calculate the concentration of the diluted sample from the calibration curve and then determine the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Conclusion

This technical guide has addressed the current lack of quantitative solubility data for this compound in common organic solvents by providing a detailed and reliable experimental protocol for its determination. By following the outlined shake-flask method coupled with either HPLC or UV/Vis analysis, researchers can generate accurate and reproducible solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development involving this important indole derivative. The provided templates and workflow diagrams are intended to streamline the process of data generation and reporting for scientists and professionals in the field.

References

Theoretical Insights into the Electronic Landscape of 2-tert-Butyl-1H-indole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical framework for studying the electronic properties of 2-tert-Butyl-1H-indole. Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of pharmacologically active compounds. Understanding the electronic characteristics of these molecules at a quantum level is paramount for predicting their reactivity, metabolic stability, and potential interactions with biological targets. This document outlines the established computational methodologies for such investigations, presents a summary of the expected quantitative electronic data, and details the protocols for these theoretical experiments.

Introduction to the Electronic Properties of Substituted Indoles

The indole ring system is an aromatic heterocyclic structure that is prevalent in numerous natural and synthetic bioactive molecules. The electronic properties of the indole nucleus, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are highly sensitive to the nature and position of its substituents. A tert-butyl group at the 2-position is expected to significantly influence the electronic landscape of the indole ring through steric and electronic effects. The electron-donating nature of the tert-butyl group can modulate the reactivity of the indole core, which is crucial for its biological activity and potential applications in drug design.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships in such molecules.[1][2] These computational methods allow for the precise calculation of various electronic descriptors that govern the chemical behavior of the molecule.

Computational Methodology

The theoretical investigation of this compound's electronic properties would typically involve a multi-step computational workflow. This process begins with the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of its electronic properties.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization calculations, which are commonly performed using Density Functional Theory (DFT). A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-31G(d) or 6-311+G(d,p) to provide a good balance between accuracy and computational cost.[1][3]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These calculations are typically performed at the same level of theory as the geometry optimization or with a larger basis set for enhanced accuracy. The key electronic properties of interest include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide a quantitative measure of the molecule's reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugation effects.

Predicted Electronic Properties

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to 0.0 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Table 2: Predicted Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.0 |

| Electron Affinity (A) | -ELUMO | 0.0 to 0.5 |

| Electronegativity (χ) | (I + A) / 2 | 2.75 to 3.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 3.0 |

| Chemical Softness (S) | 1 / (2η) | 0.17 to 0.20 |

Experimental Protocols for Theoretical Studies

The following section details the standardized protocol for conducting a theoretical study on the electronic properties of this compound using computational chemistry software such as Gaussian.

Step-by-Step Computational Protocol

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

-

Perform a geometry optimization calculation to find the minimum energy structure.

-

Confirm that the optimization has converged to a true minimum by performing a frequency calculation; no imaginary frequencies should be present.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties.

-

Request the calculation of molecular orbitals (for HOMO-LUMO analysis), electrostatic potential (for MEP maps), and population analysis (for NBO).

-

-

Data Analysis:

-

Extract the HOMO and LUMO energy values from the output file.

-

Visualize the HOMO, LUMO, and MEP surfaces using visualization software.

-

Calculate the global reactivity descriptors using the extracted HOMO and LUMO energies.

-

Analyze the NBO output to understand charge distribution and intramolecular interactions.

-

Visualizations

The following diagrams illustrate the logical workflow for the theoretical study of this compound and a conceptual representation of the impact of the tert-butyl group on the indole's electronic properties.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Conceptual diagram of the electronic effects of the tert-butyl group on the indole ring.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic properties of this compound. While direct experimental data for this specific molecule is limited, the well-established methodologies of computational chemistry provide a robust and reliable means of predicting its electronic behavior. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts, understanding structure-activity relationships, and accelerating the discovery and development of new indole-based therapeutic agents. The presented protocols and expected data serve as a foundational resource for researchers embarking on the computational analysis of this and related compounds.

References

Preliminary Biological Activity Screening of 2-tert-Butyl-1H-indole: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The substitution pattern on the indole ring plays a crucial role in modulating the biological activity of these compounds. This technical guide focuses on the preliminary biological activity screening of a specific, yet underexplored, derivative: 2-tert-Butyl-1H-indole.

While specific experimental data on the biological activities of this compound are not extensively available in the current literature, the presence of the bulky tert-butyl group at the C2 position is of significant interest. This substitution can influence the compound's lipophilicity, steric interactions with biological targets, and metabolic stability, potentially leading to unique pharmacological profiles. Structure-activity relationship studies of various 2-substituted indoles suggest that modifications at this position can significantly impact cytotoxic and antimicrobial activities. For instance, other 2-phenyl-1H-indoles have exhibited notable antioxidant and antimicrobial properties.[1][2] Therefore, a systematic preliminary screening of this compound for cytotoxic, antimicrobial, and antioxidant activities is a logical and promising step in the exploration of its therapeutic potential.

This guide provides detailed experimental protocols for a panel of standard in vitro assays to assess these key biological activities. It also includes templates for data presentation and visualizations of the experimental workflows to aid researchers in the systematic evaluation of this compound.

Experimental Workflow

The preliminary biological screening of this compound can be systematically conducted by following a well-defined workflow. The diagram below illustrates the key stages of this process, from the initial preparation of the test compound to the final data analysis and interpretation.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Control | Value | 100 |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 50 | Value | Value |

| 100 | Value | Value |

| IC₅₀ (µM) | - | Value |

MTT Assay Workflow Diagram

Antimicrobial Screening: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of a substance. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the disc.

Experimental Protocol

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for yeast).

-

Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for yeast).

-

-

Application of Discs:

-

Sterilize filter paper discs (6 mm in diameter).

-

Impregnate the sterile discs with a known concentration of this compound (e.g., 10, 50, 100 µ g/disc ).

-

Aseptically place the impregnated discs on the surface of the inoculated agar plates.

-

Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic, e.g., ampicillin for bacteria, fluconazole for yeast).

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

-

-

Data Acquisition and Analysis:

-

After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

-

The results are typically interpreted as susceptible, intermediate, or resistant based on standard guidelines, although for a preliminary screening, the size of the inhibition zone is a direct indicator of activity.

-

Data Presentation

| Test Microorganism | Concentration (µ g/disc ) | Zone of Inhibition (mm) |

| S. aureus | 10 | Value |

| 50 | Value | |

| 100 | Value | |

| E. coli | 10 | Value |

| 50 | Value | |

| 100 | Value | |

| C. albicans | 10 | Value |

| 50 | Value | |

| 100 | Value |

Antioxidant Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare serial dilutions of the compound to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

In a 96-well plate or in test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the test compound at different concentrations.

-

Include a control (DPPH solution with solvent) and a blank (solvent only).

-

Mix the solutions and incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Data Presentation

| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |

| Control | Value | 0 |

| 10 | Value | Value |

| 25 | Value | Value |

| 50 | Value | Value |

| 100 | Value | Value |

| 200 | Value | Value |

| IC₅₀ (µg/mL) | - | Value |

Conclusion

This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and antioxidant assays, along with the templates for data presentation and workflow visualizations, offer a systematic approach for researchers to evaluate the therapeutic potential of this novel indole derivative. While the specific biological profile of this compound remains to be elucidated through empirical studies, the methodologies outlined herein provide a solid foundation for such investigations. The data generated from these assays will be instrumental in guiding further preclinical development and structure-activity relationship studies, ultimately contributing to the discovery of new and effective therapeutic agents.

References

General Principles of Electrophilic Substitution on the Indole Ring

An In-Depth Technical Guide on the Reactivity of 2-tert-Butyl-1H-indole with Electrophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophilic reagents. The indole nucleus is a cornerstone in medicinal chemistry, and understanding the influence of substituents on its reactivity is paramount for the rational design of novel therapeutic agents. The 2-tert-butyl substituent introduces significant steric hindrance, which profoundly impacts the regioselectivity of electrophilic aromatic substitution reactions, deviating from the typical patterns observed for unsubstituted indole.

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, increasing the electron density, particularly at the C3 position.[1] Consequently, electrophilic substitution on unsubstituted 1H-indole overwhelmingly occurs at the C3 position. This preference is attributed to the formation of a more stable carbocation intermediate where the aromaticity of the benzene ring is preserved.

The Influence of the 2-tert-Butyl Group

The presence of a bulky tert-butyl group at the C2 position introduces significant steric hindrance around the C3 position.[3] This steric bulk is expected to be a dominant factor in determining the regioselectivity of electrophilic attack. While the tert-butyl group is weakly electron-donating via induction, its steric influence is anticipated to direct incoming electrophiles to less hindered positions on the indole ring, primarily the C3 position if the electrophile is small enough, or to positions on the benzene ring, such as C5 or C6.

Electrophilic Substitution Reactions of this compound

The following sections detail the expected reactivity of this compound with common electrophilic reagents, supported by general mechanisms and representative experimental protocols adapted from related indole derivatives.

Nitration

Nitration of indoles can be challenging due to the sensitivity of the indole ring to strong acidic and oxidizing conditions.[4] Milder nitrating agents are often preferred to avoid degradation of the starting material. For this compound, nitration is expected to be highly influenced by the steric hindrance at C2.

Expected Regioselectivity: While C3 is electronically favored, the bulky tert-butyl group may direct the nitro group to the C3 position if the nitrating agent is not excessively bulky, or to the C5 or C6 positions of the benzene ring.

Table 1: Summary of Expected Nitration of this compound

| Reagent(s) | Expected Major Product(s) | Reference for General Conditions |

| t-BuONO | 3-Nitro-2-tert-butyl-1H-indole or C5/C6-nitro derivatives | [5][6][7] |

| NH₄NO₃ / (CF₃CO)₂O | 3-Nitro-2-tert-butyl-1H-indole or C5/C6-nitro derivatives | [4] |

General Reaction Mechanism: Nitration

Caption: General mechanism for the C3 nitration of this compound.

Representative Experimental Protocol (Adapted from Nitration of Indolines)[5]

To a solution of this compound (1.0 mmol) in acetonitrile (5 mL) is added tert-butyl nitrite (1.5 mmol). The reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the nitrated product.

Halogenation

Halogenation of indoles is a common transformation. N-halosuccinimides (NBS, NCS) are often used as mild sources of electrophilic halogens.

Expected Regioselectivity: The steric hindrance of the 2-tert-butyl group is expected to play a significant role. Bromination with NBS is likely to occur at the C3 position, or potentially at C5 or C6 if the C3 position is sufficiently hindered.

Table 2: Summary of Expected Halogenation of this compound

| Reagent(s) | Expected Major Product(s) | Reference for General Conditions |

| N-Bromosuccinimide (NBS) | 3-Bromo-2-tert-butyl-1H-indole | [8][9][10] |

| N-Chlorosuccinimide (NCS) | 3-Chloro-2-tert-butyl-1H-indole | [9] |

General Reaction Mechanism: Halogenation with NBS

Caption: General mechanism for the C3 bromination of this compound.

Representative Experimental Protocol (Adapted from Bromination of Indoles)[8]

To a stirred solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL) at 0 °C is added N-Bromosuccinimide (1.05 mmol) portion-wise. The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction mixture is quenched with aqueous sodium thiosulfate solution, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.

Vilsmeier-Haack Acylation (Formylation)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]

Expected Regioselectivity: Due to the steric bulk of the 2-tert-butyl group, formylation at the C3 position might be hindered. However, as the Vilsmeier reagent is a relatively small electrophile, C3 formylation is still a likely outcome.

Table 3: Summary of Expected Vilsmeier-Haack Formylation of this compound

| Reagent(s) | Expected Major Product | Reference for General Conditions |

| POCl₃, DMF | This compound-3-carbaldehyde | [11][12][13] |

General Reaction Mechanism: Vilsmeier-Haack Formylation

Caption: General mechanism for the Vilsmeier-Haack formylation.

Representative Experimental Protocol (Adapted from Vilsmeier-Haack reaction of indoles)[13]

To a cooled (0 °C) solution of N,N-dimethylformamide (3.0 mmol) is added phosphorus oxychloride (1.2 mmol) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of this compound (1.0 mmol) in DMF is then added, and the reaction mixture is stirred at room temperature or heated as required, while being monitored by TLC. After completion, the reaction is quenched by pouring it onto ice and neutralizing with an aqueous base (e.g., NaOH or NaHCO₃). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position, using an acyl halide or anhydride and a Lewis acid catalyst.[14][15]

Expected Regioselectivity: The steric hindrance of the 2-tert-butyl group will likely make C3 acylation challenging, especially with bulky acylating agents. Reaction at C5 or C6 might be competitive.

Table 4: Summary of Expected Friedel-Crafts Acylation of this compound

| Reagent(s) | Expected Major Product(s) | Reference for General Conditions |

| Acyl halide, Lewis Acid (e.g., AlCl₃, SnCl₄) | 3-Acyl-2-tert-butyl-1H-indole or C5/C6-acyl derivatives | [14][15][16][17] |

General Reaction Mechanism: Friedel-Crafts Acylation

Caption: General mechanism for the Friedel-Crafts acylation at the C3 position.

Representative Experimental Protocol (Adapted from Acylation of Indoles)[15]

To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.2 mmol) in a dry solvent (e.g., dichloromethane) at 0 °C is added the acyl chloride (1.1 mmol). The mixture is stirred for 15-30 minutes. A solution of this compound (1.0 mmol) in the same solvent is then added dropwise. The reaction is stirred at 0 °C or room temperature and monitored by TLC. Upon completion, the reaction is quenched by carefully adding ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole nucleus, typically at the C3 position, by reacting the indole with formaldehyde and a secondary amine.[18]

Expected Regioselectivity: The Mannich reaction generally proceeds under mild conditions, and the electrophile (an iminium ion) is relatively small. Therefore, substitution at the C3 position to yield the corresponding gramine analogue is expected, despite the steric hindrance.[19][20]

Table 5: Summary of Expected Mannich Reaction of this compound

| Reagent(s) | Expected Major Product | Reference for General Conditions |

| CH₂O, R₂NH | 3-(Aminomethyl)-2-tert-butyl-1H-indole | [18][19][20][21][22] |

General Reaction Mechanism: Mannich Reaction

Caption: General mechanism for the Mannich reaction on this compound.

Representative Experimental Protocol (Adapted from Mannich Reaction of Indoles)[20]

A mixture of a secondary amine (e.g., dimethylamine, 1.1 mmol) and aqueous formaldehyde (1.1 mmol) is prepared. To this mixture, a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetic acid, ethanol) is added. The reaction is stirred at room temperature or heated as necessary and monitored by TLC. After the reaction is complete, the mixture is made alkaline with an aqueous base and extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the product is purified by column chromatography or crystallization.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is governed by a delicate interplay between the inherent electronic properties of the indole nucleus and the significant steric hindrance imposed by the 2-tert-butyl group. While the C3 position remains the most electronically activated site, its accessibility to incoming electrophiles is diminished. Consequently, the regioselectivity of these reactions is highly dependent on the size of the electrophile and the specific reaction conditions. For smaller electrophiles, C3 substitution is still a probable outcome. However, for bulkier electrophiles or under conditions that favor thermodynamic control, substitution on the benzene ring (C5 or C6) may become competitive or even predominant. The experimental protocols and mechanistic frameworks provided in this guide serve as a foundation for further investigation and optimization of synthetic routes involving this versatile indole derivative. Experimental validation is crucial to confirm the predicted regiochemical outcomes and to develop efficient synthetic methodologies.

References

- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. growingscience.com [growingscience.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 16. Friedel–Crafts Acylation [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Mannich reaction - Wikipedia [en.wikipedia.org]

- 19. arkat-usa.org [arkat-usa.org]

- 20. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. files01.core.ac.uk [files01.core.ac.uk]

In-Depth Technical Guide to the Synthesis and Properties of 2-tert-Butyl-1H-indole Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and biological activities of 2-tert-butyl-1H-indole analogues. The indole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a bulky tert-butyl group at the 2-position can significantly influence the pharmacological profile of these compounds. This document details synthetic methodologies, presents quantitative data on their biological effects, and explores the signaling pathways through which they may exert their functions.

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives can be achieved through several established methods, most notably the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For the synthesis of 2-tert-butyl indoles, pinacolone (3,3-dimethyl-2-butanone) is a common starting ketone.

A three-component variation of the Fischer indole synthesis offers an efficient one-pot approach. This method combines a nitrile, an organometallic reagent (like a Grignard or organolithium reagent), and an arylhydrazine hydrochloride salt.[1][2][3] The condensation of the organometallic reagent with the nitrile forms a metalloimine, which then reacts with the arylhydrazine under acidic conditions to generate the arylhydrazone intermediate that subsequently cyclizes to the indole.[1][2][3]

Another versatile method for synthesizing substituted indoles is through palladium-catalyzed cyclization of 2-alkynylanilines. This approach allows for the introduction of various substituents on the indole ring.[1]

Experimental Protocols

General Procedure for Fischer Indole Synthesis of this compound:

A mixture of phenylhydrazine and pinacolone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄).[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by column chromatography.

Three-Component Fischer Indole Synthesis Protocol:

-

Metalloimine Formation: An organolithium or Grignard reagent is condensed with a nitrile to produce a metalloimine. This step typically takes about 3 hours.[3]

-

Fischer Indole Reaction: The metalloimine is then reacted with an arylhydrazine hydrochloride salt under acidic conditions. This cyclization step usually proceeds over approximately 15 hours.[3]

-

Isolation and Purification: The final product is isolated and purified, a process that takes about 2 hours.[3]

Palladium-Catalyzed Synthesis of 2-Substituted Indoles:

A suspension of a 2-alkynylaniline derivative in a suitable solvent (e.g., an aqueous micellar medium using TPGS-750-M) is treated with a palladium catalyst, such as Pd(OAc)₂.[1] The reaction mixture is heated, and upon completion, the product is extracted and purified.[1]

Properties of this compound Analogues

The physical and chemical properties of this compound analogues are influenced by the substituents on the indole ring. The parent compound, this compound, is a solid with specific spectroscopic characteristics.

Spectroscopic Data

The structural confirmation of synthesized this compound analogues relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Selected this compound Analogues

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | MS (m/z) |

| tert-Butyl((1H-indol-2-yl)methyl)carbamate | (600 MHz, MeOD) δ 7.44 (d, J = 7.8 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.04 (t, J = 7.3 Hz, 1H), 6.95 (t, J = 7.3 Hz, 1H), 6.27 (s, 1H), 4.85 (s, 2H), 1.47 (s, 9H)[1] | (151 MHz, MeOD) δ 120.65, 119.42, 118.65, 110.40, 98.97, 37.52, 27.37[1] | ESI: 245 [M-H]⁻[1] |

| 1-Benzyl-3-(4-(tert-butyl)phenyl)-1H-indole-2-carbonitrile | (300 MHz, CDCl₃): δ = 7.92 (dt, J = 8.2 Hz, J = 0.8 Hz, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.57 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.20 (m, 8H, Ar-H), 5.60 (s, 2H, CH₂), 1.42 (s, 9H, C(CH₃)₃)[5] | Not available | Not available |

Biological Activities of this compound Analogues

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a 2-tert-butyl group can modulate these activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of indole derivatives. While specific data for a wide range of 2-tert-butyl analogues is still emerging, related indole structures show promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | [6] |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | [6] |

| Indole-3-carboxamido-polyamine conjugate (13b) | S. aureus ATCC 25923 | 2 | [6] |

| Indole-3-carboxamido-polyamine conjugate (13b) | P. aeruginosa PAO1 | 64 | [6] |

| New indole-triazole conjugates | Candida tropicalis | 2 | [7] |

| New indole-triazole conjugates | Candida albicans | 2 (for compound 6f) | [7] |

Anticancer Activity